Regioisomeric Identity: [3,4-c] vs. [4,3-c] Pyrazolopyridine Core Determines Factor Xa Pharmacophore Compatibility
The target compound possesses the pyrazolo[3,4-c]pyridine regioisomeric scaffold, which is the core heterocycle of apixaban—a marketed Factor Xa inhibitor with a Ki of 0.08 nM against human FXa . The regioisomeric pyrazolo[4,3-c]pyridine analog (CAS 1075729-08-6) cannot be used as a direct substitute because the nitrogen atom positions differ, altering the vector of substituent exit and disrupting the geometry required for Factor Xa active-site binding [1]. This regioisomeric distinction is absolute: the [3,4-c] scaffold is explicitly claimed in all major Factor Xa inhibitor patents, whereas the [4,3-c] scaffold is directed toward different target classes (e.g., pantothenate synthetase, serotonin receptors) [2].
| Evidence Dimension | Scaffold regioisomerism and target compatibility |
|---|---|
| Target Compound Data | Pyrazolo[3,4-c]pyridine scaffold; core of apixaban (FXa Ki = 0.08 nM human) |
| Comparator Or Baseline | Pyrazolo[4,3-c]pyridine scaffold (CAS 1075729-08-6); no reported FXa activity; directed toward MTB pantothenate synthetase |
| Quantified Difference | Qualitative: [3,4-c] scaffold is pharmacophorically required for FXa inhibition; [4,3-c] scaffold is incompatible |
| Conditions | Human Factor Xa enzymatic assay; apixaban Ki determination |
Why This Matters
For any Factor Xa inhibitor program, only the [3,4-c] regioisomer provides the correct atomic connectivity; procurement of the [4,3-c] isomer would yield a compound incapable of delivering the required pharmacophore.
- [1] Pyrazolo[3,4-c]pyridine derivatives. U.S. Patent Application Publication No. US 2017/0291896 A1, 2017. Claim 1 defines the [3,4-c] scaffold for Factor Xa inhibition. View Source
- [2] Identification and development of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. RSC Adv. 2016, 6, 107519–107529. View Source
